molecular formula C20H27NO5 B12678110 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) CAS No. 85422-99-7

1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol)

Cat. No.: B12678110
CAS No.: 85422-99-7
M. Wt: 361.4 g/mol
InChI Key: LMDXDNZRAJZFDG-UHFFFAOYSA-N
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Description

This compound features a bis(3-phenoxypropan-2-ol) core linked via a (2-hydroxyethyl)imino bridge.

Properties

CAS No.

85422-99-7

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

1-[2-hydroxyethyl-(2-hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C20H27NO5/c22-12-11-21(13-17(23)15-25-19-7-3-1-4-8-19)14-18(24)16-26-20-9-5-2-6-10-20/h1-10,17-18,22-24H,11-16H2

InChI Key

LMDXDNZRAJZFDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN(CCO)CC(COC2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) typically involves the reaction of 2-hydroxyethylamine with 3-phenoxypropan-2-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The compound's structure suggests potential as a scaffold for drug development. The presence of phenoxy groups is known to enhance bioactivity in various pharmacological contexts. Research indicates that derivatives of phenoxy compounds can exhibit significant inhibitory activity against various biological targets, including enzymes involved in disease processes such as cancer and inflammation .
  • Antioxidant Properties : Studies have shown that compounds similar to 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) can act as antioxidants. This property is crucial for developing formulations aimed at protecting skin from oxidative stress caused by UV exposure .
  • Skin Care Formulations : The compound has been investigated for its role in enhancing skin barrier function. Its ability to inhibit matrix metalloproteinases (MMPs) may help maintain the integrity of the epidermal basement membrane, making it a candidate for inclusion in topical formulations aimed at improving skin health .

Industrial Applications

  • Surfactants : Due to its amphiphilic nature stemming from the hydroxyethyl and phenoxy groups, 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) can be utilized as a surfactant in various industrial applications. Surfactants are essential in formulations ranging from detergents to emulsifiers in cosmetic products.
  • Polymer Chemistry : The compound's reactive functional groups make it suitable for polymerization processes where it can act as a crosslinking agent or a modifier to enhance the properties of polymers, such as flexibility and thermal stability.

Material Science Applications

  • Coatings and Adhesives : Its chemical structure allows for potential use in developing advanced coatings and adhesives with improved performance characteristics such as adhesion strength and resistance to environmental factors.
  • Nanotechnology : The compound's compatibility with various substrates makes it a candidate for applications in nanotechnology, particularly in creating nanocomposites that require specific interfacial properties.

Case Studies

StudyFocusFindings
Kuder et al., 2022Drug ActivityIdentified phenoxy derivatives with high inhibitory activity against RAGE (Receptor for Advanced Glycation End-products), suggesting similar potential for 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) .
Research on Skin CareEpidermal Barrier FunctionDemonstrated that compounds inhibiting MMPs improve skin hydration and barrier function, supporting the application of similar structures like 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) .
Industrial Chemistry AssessmentSurfactant PropertiesEvaluated the effectiveness of phenoxy-based compounds as surfactants in industrial applications, indicating potential uses for 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) .

Mechanism of Action

The mechanism of action of 1,1’-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural differences, molecular properties, and applications of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties References
1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) (Target Compound) Likely C₂₀H₂₆N₂O₅ ~386.4* Two 3-phenoxypropan-2-ol units linked via 2-hydroxyethylimino bridge Potential pharmaceutical intermediate; moderate hydrophilicity due to hydroxyl groups
1,1′-(Piperazine-1,4-diyl)bis(3-phenoxypropan-2-ol) C₂₄H₃₂N₂O₄ 436.5 Piperazine linker instead of hydroxyethylimino; rigid, cyclic diamine Enhanced stability; potential for coordination chemistry or polymer synthesis
1-[3-Aminopropyl(2-hydroxypropyl)amino]propan-2-ol C₉H₂₂N₂O₂ 190.3 Single propan-2-ol unit with hydroxypropyl/aminopropyl substituents Surfactant or chelating agent; high solubility in polar solvents
(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Impurity) C₁₂H₁₉NO₂ 209.3 Single phenoxypropan-2-ol with isopropyl amino group; simpler structure Pharmaceutical impurity; monitored for quality control in drug formulations
1-[Bis[2-[(1,3-dimethylbutylidene)amino]ethyl]amino]-3-phenoxy-2-propanol C₂₃H₃₈N₄O₂ 426.6 Bulky dimethylbutylideneamino substituents; steric hindrance Specialty chemical intermediate; limited solubility due to hydrophobic groups
3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) C₈H₂₀N₂O₂ 176.3 Bis-propan-1-ol units with aminoethyl linker; lacks phenoxy groups Organic synthesis intermediate; high hydrophilicity

*Estimated based on structural analogy.

Impact of Structural Differences on Properties

Hydrophilicity vs. Lipophilicity: The target compound's phenoxy groups and hydroxyls balance moderate hydrophilicity, whereas analogs like the dimethylbutylideneamino derivative () are more lipophilic due to bulky substituents. Compounds lacking aromatic groups (e.g., 3,3'-((2-aminoethyl)azanediyl)bis(propan-1-ol) ) exhibit higher water solubility.

Synthetic Utility: Piperazine-linked analogs () offer rigidity for coordination polymers, while hydroxyethylimino bridges (target compound) may enhance flexibility in drug design. Steric hindrance in dimethylbutylideneamino derivatives () limits reactivity in nucleophilic substitutions.

Biological Activity

1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol), also known by its CAS number 85422-99-7, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, cytotoxicity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H27_{27}N O5_5
  • Molecular Weight : 361.43 g/mol
  • CAS Number : 85422-99-7
  • Density : 1.213 g/cm³
  • Boiling Point : 565.9°C at 760 mmHg
  • Flash Point : 170.9°C

Synthesis

The compound is synthesized through a multi-step organic reaction involving phenoxypropanol derivatives and hydroxyethylamine. The specific synthetic route can vary based on the desired purity and yield, but it typically involves the formation of imine linkages followed by purification steps such as recrystallization or chromatography.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) on various cancer cell lines. In vitro assays have shown promising results:

Cell Line Concentration (µM) Viability (%)
MOLT-410<44
MRC-5100>70
HeLa10<50
A549100~60

These results indicate that the compound exhibits significant cytotoxicity against certain cancer cell lines, particularly at lower concentrations. The viability of MOLT-4 cells was notably reduced, suggesting a strong inhibitory effect on these cells .

The mechanism by which 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) exerts its cytotoxic effects appears to be multifaceted:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in various studies.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed.

Study on Radioprotective Properties

A study published in Molecules explored the potential radioprotective properties of similar derivatives, noting that compounds with structural similarities to 1,1'-((2-Hydroxyethyl)imino)bis(3-phenoxypropan-2-ol) demonstrated protective effects against radiation-induced damage in human cells . These findings suggest that the compound may also play a role in mitigating oxidative stress.

In Vivo Studies

In vivo studies conducted on animal models have indicated that the compound does not exhibit significant toxicity at therapeutic doses. Parameters such as liver enzyme levels (ALT, AST), kidney function markers (urea, creatinine), and overall survival rates were monitored post-administration . No adverse effects were noted, supporting further exploration into its therapeutic applications.

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